2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate is a chemical compound known for its unique structure and properties It consists of a trifluoroethyl group attached to a quinolin-3-yl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate typically involves the reaction of quinoline-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-yl carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinolin-3-yl carbamate derivatives with various functional groups.
Reduction: Reduced quinoline derivatives with altered electronic properties.
Substitution: Substituted products with different functional groups replacing the trifluoroethyl group.
Scientific Research Applications
2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The quinolin-3-yl carbamate moiety can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate can be compared with similar compounds such as:
2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate: Differing in the position of the quinoline attachment, which can affect its reactivity and binding properties.
2,2,2-trifluoroethyl N-(quinolin-4-yl)carbamate: Another positional isomer with distinct chemical and biological properties.
2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate: A related compound with a pyridine ring instead of quinoline, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Biological Activity
2,2,2-Trifluoroethyl N-(quinolin-3-yl)carbamate is a fluorinated compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article aims to summarize the biological activity of this compound based on various studies, highlighting its antifungal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the compound's lipophilicity and overall biological activity.
Antifungal Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antifungal activity. For instance, a series of fluorinated quinoline analogs were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives showed good antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Rhizoctonia solani .
Table 1: Antifungal Activity of Quinoline Derivatives
Compound | Target Fungus | Inhibition Rate (%) |
---|---|---|
2b | S. sclerotiorum | >80 |
2g | R. solani | 80.8 |
2f | P. capsicum | 58.1 |
Tebufloquin (Control) | S. sclerotiorum | 75 |
This suggests that the trifluoroethyl group may enhance the antifungal efficacy of quinoline derivatives through structural modifications that improve interaction with fungal targets.
The mechanism by which trifluoromethyl-containing compounds exert their antifungal effects is not fully elucidated but may involve disruption of fungal cell membranes or interference with critical metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to target enzymes or receptors within fungal cells .
Case Studies
In a study focused on the biological activity of substituted quinoline derivatives, it was found that specific substitutions could significantly alter their efficacy against mycobacterial species and fungi. For example, compounds with alkyl groups in the para position exhibited enhanced activity compared to those with electron-withdrawing groups . This highlights the importance of structural optimization in developing effective antifungal agents.
Table 2: Biological Activity Against Mycobacterial Species
Compound | Target Species | Activity (Compared to Standards) |
---|---|---|
N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Higher than isoniazid |
N-(2-phenylethyl)quinoline-2-carboxamide | M. kansasii | Higher than pyrazinamide |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-quinolin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-8-3-1-2-4-10(8)16-6-9/h1-6H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKIQVBDXNKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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